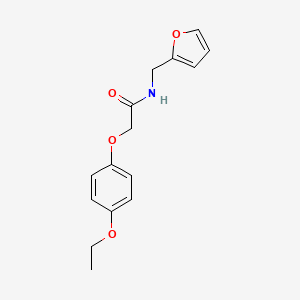![molecular formula C16H26N4 B5665953 N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5665953.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with intricate structures like N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine typically involves multistep reactions, utilizing techniques such as the Hantzsch reaction for constructing heterocyclic frameworks or cyclization strategies for forming the piperidine and pyrimidinamine cores. For instance, polymorphic forms of thiourea derivatives and their transformation into 2-aminothiazoles via Hantzsch reaction demonstrate the complexity and creativity required in synthesizing such compounds (Böck et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds reveals insights into the spatial arrangement and intermolecular interactions critical for their reactivity and function. Studies on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers provide examples of how conformational differences influence molecular packing and hydrogen-bonding patterns, affecting the compound's physical and chemical properties (Odell et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be showcased through their participation in various reactions, such as the formation of N-aminopyrimidinium derivatives and their subsequent transformation into pyrazolodiazines, illustrating the potential for generating diverse chemical entities from a pyrimidine base (Kasuga et al., 1974). Additionally, the electrochemical fluorination of N-cycloalkyl-pyrrolidines and -piperidines demonstrates a method for introducing fluorine atoms, significantly altering the compound's chemical properties (Ono et al., 1989).
Physical Properties Analysis
The physical properties of compounds within this category, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular configuration. For example, the crystalline and molecular structures of derivatives offer insights into the arrangement that could affect solubility and stability, essential for practical applications (Odell et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions (e.g., cycloadditions or N-amination), are crucial for understanding the compound's behavior in biological or chemical systems. The synthesis and reaction of N-aminopyridinium derivatives illustrate the adaptability and reactivity of pyrimidin-amine structures under different chemical conditions (Kasuga et al., 1974).
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4/c1-13-6-9-17-16(19-13)18-12-14-7-10-20(11-8-14)15-4-2-3-5-15/h6,9,14-15H,2-5,7-8,10-12H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJOXAKMJHNUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(methylthio)acetyl]piperidine](/img/structure/B5665928.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(5-isoquinolinylmethyl)-N-methylacetamide](/img/structure/B5665933.png)
![2-(ethylamino)-N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5665940.png)
![1-(2,5-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5665947.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5665960.png)

![4-({2-[1-(2,3-dihydro-1H-inden-1-ylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5665975.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)
![1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5665982.png)